molecular formula C9H7BrN2 B2595413 3-Bromo-6-methyl-1,8-naphthyridine CAS No. 2307552-91-4

3-Bromo-6-methyl-1,8-naphthyridine

Cat. No.: B2595413
CAS No.: 2307552-91-4
M. Wt: 223.073
InChI Key: VTARNQUPKXGIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methyl-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the ring structure. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position of the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 6-methyl-1,8-naphthyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-6-methyl-1,8-naphthyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 3-amino-6-methyl-1,8-naphthyridine, 3-thio-6-methyl-1,8-naphthyridine, etc.

    Oxidation Products: 3-Bromo-6-carboxy-1,8-naphthyridine.

Scientific Research Applications

Chemistry: 3-Bromo-6-methyl-1,8-naphthyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of ligands, catalysts, and other functional materials .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents .

Industry: The compound is used in the production of dyes, pigments, and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-methyl-1,8-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various synthetic applications and enhance its potential in medicinal chemistry .

Properties

IUPAC Name

3-bromo-6-methyl-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTARNQUPKXGIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.